molecular formula C13H19Cl2NO2 B5973719 1-[(2,3-Dichlorophenyl)methyl-(2-hydroxypropyl)amino]propan-2-ol

1-[(2,3-Dichlorophenyl)methyl-(2-hydroxypropyl)amino]propan-2-ol

Cat. No.: B5973719
M. Wt: 292.20 g/mol
InChI Key: PFJLXTCPXDZCLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2,3-Dichlorophenyl)methyl-(2-hydroxypropyl)amino]propan-2-ol is a chemical compound with a complex structure that includes a dichlorophenyl group, a hydroxypropyl group, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,3-Dichlorophenyl)methyl-(2-hydroxypropyl)amino]propan-2-ol typically involves multiple steps, including the introduction of the dichlorophenyl group and the formation of the hydroxypropyl and amino groups. Common synthetic routes may involve the use of reagents such as dichlorobenzene, propylene oxide, and amines under controlled reaction conditions. The reaction conditions often include specific temperatures, pressures, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies such as automated control systems and real-time monitoring can optimize the reaction conditions and improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(2,3-Dichlorophenyl)methyl-(2-hydroxypropyl)amino]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The dichlorophenyl group can be reduced to form less chlorinated derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. The reaction conditions vary depending on the desired transformation but typically involve specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group may yield ketones or aldehydes, while substitution reactions involving the amino group can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

1-[(2,3-Dichlorophenyl)methyl-(2-hydroxypropyl)amino]propan-2-ol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic effects and use in drug development.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(2,3-Dichlorophenyl)methyl-(2-hydroxypropyl)amino]propan-2-ol involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved depend on the context of its use and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1-Amino-2-methyl-2-propanol: This compound has a similar structure but lacks the dichlorophenyl group.

    Diethanolisopropanolamine: Another similar compound with different functional groups and properties.

    Dimethylamino-propyl-hydroxypropyl-amino-propanol: Shares structural similarities but has different substituents.

Uniqueness

1-[(2,3-Dichlorophenyl)methyl-(2-hydroxypropyl)amino]propan-2-ol is unique due to the presence of the dichlorophenyl group, which imparts specific chemical properties and potential biological activities. This makes it distinct from other similar compounds and valuable for various research applications.

Properties

IUPAC Name

1-[(2,3-dichlorophenyl)methyl-(2-hydroxypropyl)amino]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19Cl2NO2/c1-9(17)6-16(7-10(2)18)8-11-4-3-5-12(14)13(11)15/h3-5,9-10,17-18H,6-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFJLXTCPXDZCLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(CC1=C(C(=CC=C1)Cl)Cl)CC(C)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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